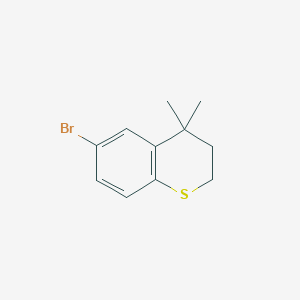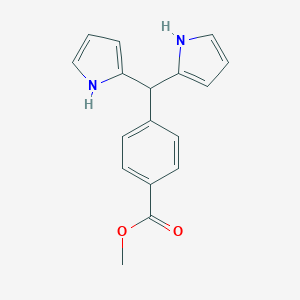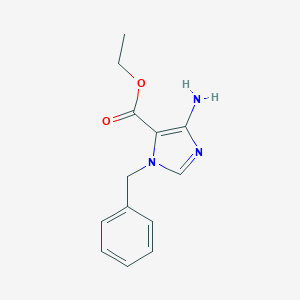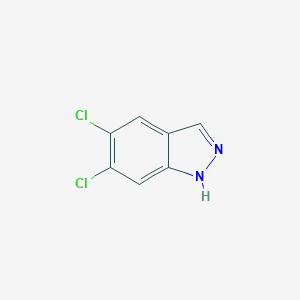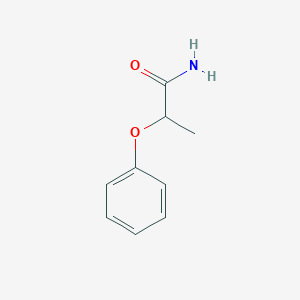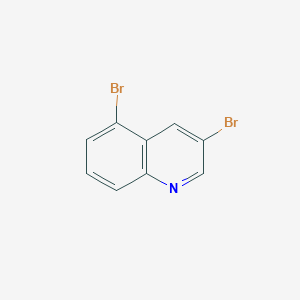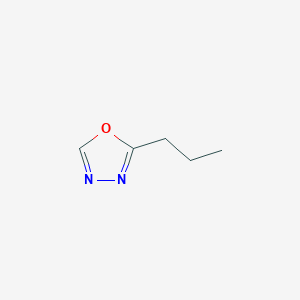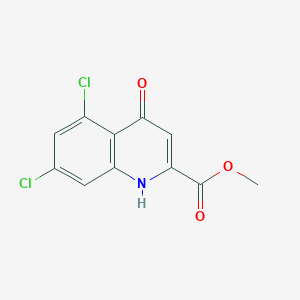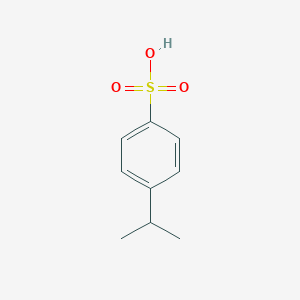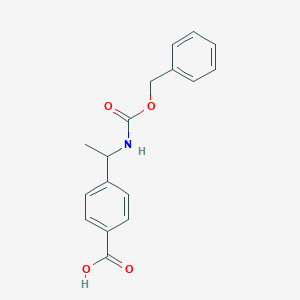
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl (or TPC-TFMB) is a synthetic compound that has been studied for its potential applications in scientific research. It is an organofluorine compound and is composed of two aromatic rings connected by a propylcyclohexyl linker. TPC-TFMB has been studied for its ability to serve as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis of 4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl can be achieved via a multi-step synthetic route involving the coupling of a trifluoromethylated biphenyl with a trans-4-propylcyclohexyl halide.
Starting Materials
4-bromo-1-trifluoromethylbenzene, trans-4-propylcyclohexylmagnesium bromide, copper(I) iodide, tri-tert-butylphosphine, 1,2-dibromoethane
Reaction
Preparation of trans-4-propylcyclohexylmagnesium bromide via Grignard reaction with trans-4-propylcyclohexyl halide and magnesium metal, Preparation of 4-bromo-1-trifluoromethylbenzene via bromination of 1-trifluoromethylbenzene with N-bromosuccinimide (NBS), Preparation of the biphenyl coupling partner via Suzuki-Miyaura coupling of 4-bromo-1-trifluoromethylbenzene with phenylboronic acid using palladium catalyst, Coupling of the trifluoromethylated biphenyl with trans-4-propylcyclohexylmagnesium bromide using copper(I) iodide and tri-tert-butylphosphine as ligands to yield the desired product, Reduction of the ketone intermediate to the alcohol using sodium borohydride, Protection of the alcohol as the corresponding ether using 1,2-dibromoethane
Wissenschaftliche Forschungsanwendungen
TPC-TFMB has been studied for its potential applications in scientific research. It has been found to be a useful receptor for various biological molecules, such as proteins and small molecules. The compound has also been studied for its ability to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been studied for its ability to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Wirkmechanismus
TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. The compound has also been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. Additionally, TPC-TFMB has been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Biochemische Und Physiologische Effekte
TPC-TFMB has been found to have various biochemical and physiological effects. It has been found to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, TPC-TFMB has been found to bind to and activate certain receptors in the body, which could have potential therapeutic applications. It has also been found to inhibit the activity of certain enzymes, which could have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
TPC-TFMB has several advantages and limitations for lab experiments. One advantage of TPC-TFMB is that it can be synthesized in high yields using a variety of methods. Additionally, TPC-TFMB has been found to act as a receptor for various biological molecules, such as proteins and small molecules. This could be beneficial for various research applications. However, one limitation of TPC-TFMB is that it is a synthetic compound and can have unpredictable effects in the body. Therefore, it is important to exercise caution when using TPC-TFMB in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for research involving TPC-TFMB. One potential direction is to further study the compound’s ability to act as a receptor for various biological molecules, such as proteins and small molecules. Additionally, further research could be conducted to explore the potential therapeutic applications of TPC-TFMB, including its ability to bind to and activate certain receptors in the body and its ability to inhibit the activity of certain enzymes. Additionally, further research could be conducted to explore the potential side effects of TPC-TFMB. Finally, further research could be conducted to explore the potential uses of TPC-TFMB in other fields, such as materials science and nanotechnology.
Eigenschaften
IUPAC Name |
1-(4-propylcyclohexyl)-4-[4-(trifluoromethyl)phenyl]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25F3/c1-2-3-16-4-6-17(7-5-16)18-8-10-19(11-9-18)20-12-14-21(15-13-20)22(23,24)25/h8-17H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAQVTQQTINORH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25F3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(trans-4-Propylcyclohexyl)-4'-(trifluoromethyl)-1,1'-biphenyl | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

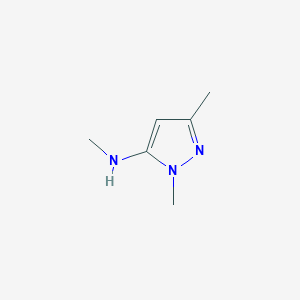
![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
![12-Naphthalen-2-ylbenzo[a]anthracene](/img/structure/B176865.png)
